1-Benzylpiperidine-4-carboxamide: Technical Profile & Synthetic Guide
1-Benzylpiperidine-4-carboxamide: Technical Profile & Synthetic Guide
This guide details the chemical properties, synthesis, and applications of 1-Benzylpiperidine-4-carboxamide , a critical intermediate in medicinal chemistry.
CAS Number: 62992-68-1 (Free Base) | Molecular Formula: C₁₃H₁₈N₂O | Molecular Weight: 218.30 g/mol [1]
Executive Summary
1-Benzylpiperidine-4-carboxamide (also known as N-benzylisonipecotamide ) serves as a versatile pharmacophore scaffold in drug discovery. It functions primarily as a linker motif, connecting a hydrophobic benzyl tail—which often targets the catalytic anionic site (CAS) of enzymes like acetylcholinesterase (AChE)—with a polar amide head group capable of hydrogen bonding. It is a structural precursor to several neuroactive agents, including Donepezil-class cholinesterase inhibitors and novel PDE4 inhibitors.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models for the free base form.
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline powder form. |
| Melting Point | 158–162 °C (Predicted) | Stable up to 160°C in microwave synthesis protocols. |
| Boiling Point | ~400 °C (at 760 mmHg) | Decomposes before boiling at atmospheric pressure. |
| Solubility | DMSO, Methanol, DCM | Poorly soluble in water; soluble in dilute aqueous acids (as salt). |
| pKa (Base) | 8.4 ± 0.2 | Basic nitrogen at piperidine N1. |
| LogP | 1.4 – 1.7 | Moderate lipophilicity suitable for CNS penetration. |
| H-Bond Donors | 2 | Amide -NH₂ protons. |
| H-Bond Acceptors | 2 | Amide Carbonyl (O) and Tertiary Amine (N). |
Synthetic Methodologies
Two primary routes exist for the synthesis of 1-Benzylpiperidine-4-carboxamide. Route A (Direct Alkylation) is preferred for industrial scalability due to atom economy and step count. Route B (Ammonolysis) is used when starting from the ester precursor.
Route A: Direct N-Alkylation of Isonipecotamide (Recommended)
This protocol utilizes the nucleophilicity of the secondary amine in isonipecotamide to displace the halide from benzyl chloride.
Reagents:
-
Isonipecotamide (Piperidine-4-carboxamide) [CAS: 39633-82-4]
-
Benzyl Chloride [CAS: 100-44-7]
-
Base: Potassium Carbonate (
) or Triethylamine ( ) -
Solvent: Acetonitrile (
) or DMF
Step-by-Step Protocol:
-
Dissolution: Charge a reaction vessel with Isonipecotamide (1.0 equiv) and Acetonitrile (10 volumes).
-
Base Addition: Add anhydrous
(1.5 equiv) to the suspension. -
Alkylation: Add Benzyl Chloride (1.05 equiv) dropwise at room temperature to control the exotherm.
-
Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[2]
-
Workup: Cool to room temperature. Filter off inorganic salts.[2]
-
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethyl Acetate/Hexanes to yield the product.
Route B: Ammonolysis of Ethyl 1-Benzylisonipecotate
Used when the ester intermediate is already available.
Protocol Summary:
-
Dissolve Ethyl 1-benzylpiperidine-4-carboxylate in Methanol.
-
Saturate the solution with anhydrous Ammonia gas at 0°C.
-
Seal in a pressure vessel and heat to 60°C for 12 hours.
-
Vent and concentrate to obtain the amide.
Synthesis Workflow Diagram
Structural Characterization (Spectroscopy)
Verification of the structure relies on the distinct signals of the benzyl group and the piperidine ring.
¹H NMR (400 MHz, DMSO-d₆) - Predicted Shifts
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.20 – 7.35 | Multiplet | 5H | Aromatic Protons (Benzyl) |
| 7.18 | Broad Singlet | 1H | Amide N-H (a) |
| 6.75 | Broad Singlet | 1H | Amide N-H (b) |
| 3.42 | Singlet | 2H | Benzylic CH₂ (N-CH₂-Ph) |
| 2.80 – 2.85 | Doublet (broad) | 2H | Piperidine C2/C6 (Equatorial) |
| 2.05 – 2.15 | Multiplet | 1H | Piperidine C4 (Methine) |
| 1.85 – 1.95 | Triplet (broad) | 2H | Piperidine C2/C6 (Axial) |
| 1.55 – 1.65 | Multiplet | 2H | Piperidine C3/C5 (Equatorial) |
| 1.45 – 1.55 | Multiplet | 2H | Piperidine C3/C5 (Axial) |
Interpretation Logic:
-
The singlet at ~3.42 ppm is the diagnostic "fingerprint" for the N-benzyl group.
-
The amide protons appear as two separate broad singlets due to the restricted rotation of the C-N bond in the amide group.
Pharmacological Applications & SAR
1-Benzylpiperidine-4-carboxamide is a "privileged structure" in medicinal chemistry. Its value lies in its ability to span the "gorge" of the Acetylcholinesterase enzyme.
Mechanism of Action (MoA) Logic
-
Anionic Site Binding: The basic nitrogen (protonated at physiological pH) and the benzyl ring interact with the Peripheral Anionic Site (PAS) via cation-π and π-π stacking interactions.
-
Catalytic Site Access: The piperidine ring acts as a spacer, positioning the carboxamide group to interact with the Catalytic Active Site (CAS) , often mimicking the acetylcholine substrate.
Structure-Activity Relationship (SAR) Diagram
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The free base may absorb CO₂ from the air over time; storage as the Hydrochloride salt (CAS 101264-48-6) is recommended for long-term stability.
References
-
Synthesis of Piperidine Derivatives: Journal of Medicinal Chemistry, "Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives".
-
Chemical Properties: PubChem Compound Summary for 1-Benzylpiperidine-4-carboxamide.
-
Microwave Assisted Synthesis: World Intellectual Property Organization, WO2005/061483 (Method for preparation of piperidine carboxamides).
-
Pharmacological Relevance: PLOS ONE, "In silico and in vitro analysis of donepezil derivatives".
